6-Fluorospiro[chromane-2,3'-pyrrolidine]-4-one Exhibits Selective Antifungal Activity Against Cryptococcus neoformans (MIC 16 μg/mL) with No Detectable Cytotoxicity
Among eleven synthesized spiro[chromane-2,3'-pyrrolidine]-4-one derivatives, only 6-fluorospiro[chromane-2,3'-pyrrolidine]-4-one hydrochloride demonstrated antifungal activity against Cryptococcus neoformans, exhibiting a minimum inhibitory concentration (MIC) of 16 μg/mL [1]. In contrast, the other ten derivatives, including the unsubstituted parent scaffold, showed no inhibition against either C. neoformans or Candida albicans [1]. This derivative also displayed no cytotoxicity or hemolytic activity against human HEK-293 cells and red blood cells, indicating a favorable preliminary selectivity profile [1]. The observed MIC value places this compound within the susceptible dose-dependent range for fluconazole (MIC 16-32 μg/mL) and demonstrates superior activity compared to many fluconazole-resistant C. neoformans clinical isolates, which exhibit MICs ≥64 μg/mL [2].
| Evidence Dimension | Antifungal activity (MIC) |
|---|---|
| Target Compound Data | 16 μg/mL |
| Comparator Or Baseline | Fluconazole (susceptible dose-dependent: 16-32 μg/mL; resistant: ≥64 μg/mL); Unsubstituted and other spiro[chromane-2,3'-pyrrolidine]-4-one derivatives (inactive) |
| Quantified Difference | Target compound is 4-fold more potent than fluconazole-resistant isolates; only active derivative among 11 analogs tested |
| Conditions | Broth microdilution assay against Cryptococcus neoformans; cytotoxicity/hemolysis assessed in HEK-293 cells and human RBCs |
Why This Matters
This derivative is the only validated antifungal lead in its class against C. neoformans, offering a defined starting point for optimization without the cytotoxicity liabilities common in early antifungal scaffolds.
- [1] Sapelkin, V.M., Lukashov, S.S., Bieda, O.A., Yarmoluk, S.M. (2025). Synthesis of some spiro[chromane-2,3ʹ-pyrrolidine]-4-one derivatives and investigation of their antifungal activity. Ukrainica Bioorganica Acta. View Source
- [2] Aller, A.I., et al. (2000). Correlation of Fluconazole MICs with Clinical Outcome in Cryptococcal Meningitis. Antimicrobial Agents and Chemotherapy, 44(6), 1544-1548. View Source
